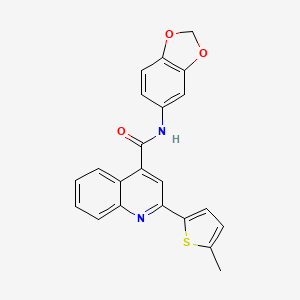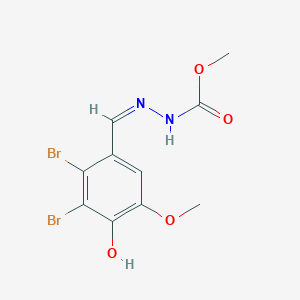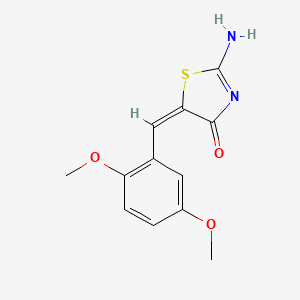
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as BDBQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinolinecarboxamides and has a unique chemical structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various pathways involved in disease progression. For example, this compound has been found to inhibit the PI3K/Akt pathway, which is involved in cancer cell growth and survival. It also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase. In addition, it has been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-aminobenzoic acid with o-methoxyaniline to form 2-(2-methoxyphenylamino) benzoic acid. This intermediate is then converted into 2-(2-methoxyphenylamino) benzonitrile by reacting with phosphoryl chloride. The final step involves the reaction of 2-(2-methoxyphenylamino) benzonitrile with 5-methyl-2-thiophenecarboxaldehyde and 1,3-benzodioxole-5-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have anticancer activity by inducing apoptosis in cancer cells. It also has neuroprotective properties and has been found to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-13-6-9-21(28-13)18-11-16(15-4-2-3-5-17(15)24-18)22(25)23-14-7-8-19-20(10-14)27-12-26-19/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRHHUVMSSBENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6122115.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![N-(3-acetylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6122147.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)

![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)